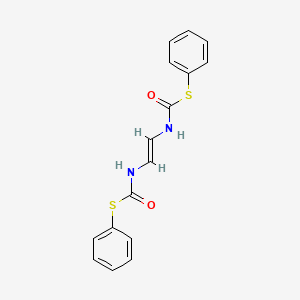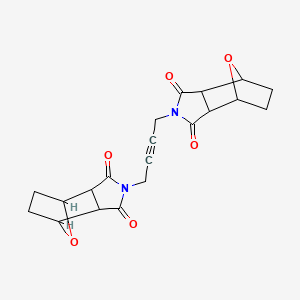![molecular formula C47H29Cl4N7O5 B14453023 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy- CAS No. 72927-73-2](/img/structure/B14453023.png)
2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy- is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of multiple azo groups and hydroxyl functionalities, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy- involves multiple steps, including the formation of azo bonds and the introduction of hydroxyl groups. The reaction typically starts with the diazotization of 2,5-dichloroaniline, followed by coupling with 3-hydroxy-2-naphthoic acid. The resulting intermediate is then subjected to further reactions to introduce the remaining functional groups and complete the synthesis.
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions, utilizing advanced techniques to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy- involves its interaction with various molecular targets and pathways. The compound’s azo groups can undergo reduction to form amines, which can then interact with cellular components. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichloro-4’-phenoxybenzophenone: A related compound with similar structural features.
2,4-Dichlorophenyl 2,4-Dichlorobenzoate: Another compound with dichlorophenyl groups.
Uniqueness
2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy- stands out due to its multiple azo groups and hydroxyl functionalities, which confer unique chemical and biological properties. Its complex structure allows for diverse applications and interactions, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
72927-73-2 |
|---|---|
Molekularformel |
C47H29Cl4N7O5 |
Molekulargewicht |
913.6 g/mol |
IUPAC-Name |
4-[(2,5-dichlorophenyl)diazenyl]-N-[4-[[4-[[4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]phenyl]carbamoyl]phenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C47H29Cl4N7O5/c48-28-11-19-37(50)39(23-28)55-57-41-33-7-3-1-5-26(33)21-35(43(41)59)46(62)53-30-13-9-25(10-14-30)45(61)52-31-15-17-32(18-16-31)54-47(63)36-22-27-6-2-4-8-34(27)42(44(36)60)58-56-40-24-29(49)12-20-38(40)51/h1-24,59-60H,(H,52,61)(H,53,62)(H,54,63) |
InChI-Schlüssel |
KBJVUVWQWIQQPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)NC(=O)C6=CC7=CC=CC=C7C(=C6O)N=NC8=C(C=CC(=C8)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


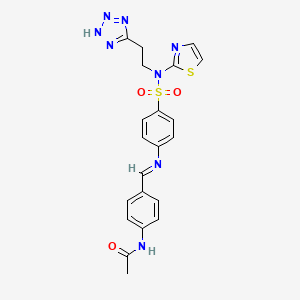
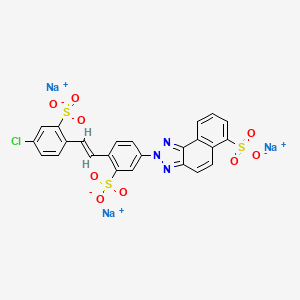

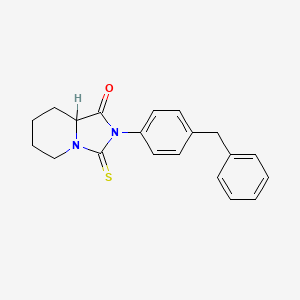
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14452964.png)
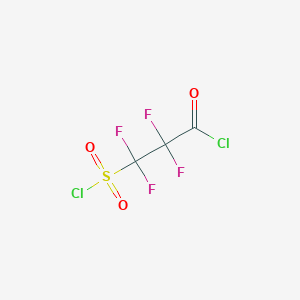
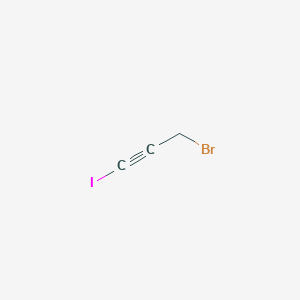
![2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione](/img/structure/B14452982.png)
![N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide](/img/structure/B14452983.png)
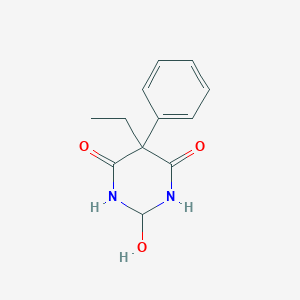
![N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine](/img/structure/B14453016.png)
